2-phenylacetonitrile

Descripción general

Descripción

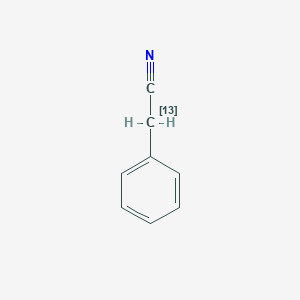

2-Phenylacetonitrile, also known as benzyl cyanide, is an organic compound with the chemical formula C8H7N. It is a colorless, oily liquid with a faint almond-like odor. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenylacetonitrile can be synthesized through several methods:

Condensation of Benzyl Chloride and Sodium Cyanide: This reaction is typically carried out in an alcohol solvent with dimethylamine as a catalyst. The reaction temperature ranges from 80 to 100°C.

Amination of Styrene Oxide: This method involves the use of a bimetallic catalyst, such as Zn 30.1 Cr 4.3 /γ-Al2O3, to catalyze the reaction.

Industrial Production Methods: Industrially, this compound is primarily produced by the reaction of benzyl chloride with sodium cyanide. This method is favored due to its simplicity and high yield .

Análisis De Reacciones Químicas

Hydrolysis Reactions

2-Phenylacetonitrile undergoes hydrolysis under acidic or basic conditions to yield phenylacetic acid, a precursor for pharmaceuticals and fragrances.

| Conditions | Product | Catalyst/Reagents | Reference |

|---|---|---|---|

| Acidic (H₂SO₄, HCl) | Phenylacetic acid | H₂O, heat | |

| Basic (NaOH, KOH) | Phenylacetic acid | Aqueous base, reflux |

In biological systems, enzymatic hydrolysis in locusts converts this compound to toxic hydrogen cyanide (HCN) as an antipredator defense mechanism .

Reduction Reactions

Catalytic hydrogenation reduces the nitrile group to primary amines or secondary amines under controlled conditions.

Key Pathways:

-

Hydrogenation to β-Phenethylamine :

Conditions : H₂ gas, Raney Ni or Pt catalyst, 80–100°C . -

Reductive Amination :

Reaction with primary amines (e.g., pentylamine) under hydrogenation yields asymmetrical secondary amines:

Conditions : Pt nanowire catalyst, 80°C, 1 bar H₂, toluene solvent (75.9% yield) .

Substitution Reactions

The benzylic methylene group participates in halogenation and nucleophilic substitutions.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Bromine (Br₂) | Bromophenylacetonitrile | Light or radical initiator | |

| Sodium hypochlorite | Oxidized derivatives | Room temperature |

Condensation and Cyclization Reactions

This compound serves as a building block in multicomponent syntheses:

Reactions with Amines

This compound reacts with primary amines to form secondary amines via reductive coupling. Example:

| Amine | Product | Catalyst | Yield |

|---|---|---|---|

| Pentylamine | N-Benzylpentylamine | Pt nanowires | 75.9% |

| Benzylamine | N,N-Dibenzylamine | Pt nanowires | 94% |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Phenylacetonitrile serves as a crucial building block in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. It is utilized in the synthesis of various biologically active compounds, including sedatives and anticonvulsants like phenobarbital and methylphenidate .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Hydrolysis | Phenylacetic acid | |

| Ethylation | Ethyl phenylacetate | |

| Synthesis of Amines | Various substituted amines |

Biological Applications

Synthesis of Biologically Active Compounds

In biological research, PAN is instrumental in synthesizing compounds with therapeutic properties. For instance, it is used to produce phenobarbital, which is widely prescribed for its sedative and anticonvulsant effects. Additionally, it plays a role in the synthesis of methylphenidate, a medication commonly used to treat ADHD .

Case Study: Antipredator Defense Mechanism in Locusts

Recent studies have shown that phenylacetonitrile acts as an olfactory aposematic signal in locusts, facilitating their antipredator defense by serving as a precursor to toxic hydrogen cyanide (HCN). This application highlights the compound's ecological significance and potential use in studying chemical defenses in other species .

Industrial Applications

Fragrances and Fine Chemicals

this compound is employed in the fragrance industry due to its pleasant aroma. It is a precursor for various flavoring agents and fragrances, contributing to the production of perfumes and scented products .

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Fragrance | Synthesis of scent compounds |

| Agrochemical | Production of pesticides |

| Pharmaceutical | Intermediate for drug synthesis |

Environmental Considerations

Sustainable Production Methods

The traditional synthesis of PAN often involves toxic reagents that pose environmental risks. Recent advancements in biocatalysis have led to the development of CN−-free pathways for producing PAN from l-phenylalanine using engineered Escherichia coli. This method reduces the environmental impact associated with conventional synthetic routes .

Mecanismo De Acción

The mechanism of action of 2-phenylacetonitrile involves its conversion to various active compounds through chemical reactions. For instance, its hydrolysis to phenylacetic acid involves the cleavage of the nitrile group, facilitated by acidic or basic conditions . The molecular targets and pathways depend on the specific reactions and the resulting products.

Comparación Con Compuestos Similares

- Benzyl Cyanide

- Adiponitrile

- 3,4-Methylenedioxyphenylacetonitrile

- 3-(Trifluoromethyl)phenylacetonitrile

- 4-(Trifluoromethyl)phenylacetonitrile

Actividad Biológica

2-Phenylacetonitrile (PAN), also known as benzyl cyanide, is an organic compound with the formula C₈H₇N. This compound has garnered attention due to its diverse biological activities and applications in various fields, including agriculture, pharmacology, and chemical synthesis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of a nitrile functional group attached to a phenyl group. It is a colorless liquid with a faint odor and is soluble in organic solvents. The compound can be synthesized through various methods, including dehydrogenative benzylic cyanation protocols that avoid the use of toxic reagents .

1. Insecticidal Properties

Research has demonstrated that this compound possesses insecticidal properties. A study examined its efficacy as a pro-pesticide against various mite and insect pests. The results indicated significant variations in potency depending on the structural modifications of the compound. The cleavage of certain pro-moieties was shown to enhance its insecticidal activity, suggesting that this compound can be effectively utilized in pest management strategies .

2. Antipredator Defense Mechanism

In locusts, phenylacetonitrile acts as an olfactory aposematic signal, which serves as a defense mechanism against predators. The compound is a precursor to hydrogen cyanide (HCN), which is highly toxic. When released, it signals potential danger to predators, thereby facilitating an antipredator response among gregarious locusts . This indicates that PAN not only functions as a deterrent but also plays a role in ecological interactions.

3. Flavoring Agent and Safety Assessment

This compound is also recognized for its application in the food industry as a flavoring agent. It has been evaluated for safety by organizations such as the Flavor and Extract Manufacturers Association (FEMA). The evaluation process includes assessing its absorption, metabolism, and toxicological profile to ensure its safety for consumption .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of this compound and evaluating their biological activity against agricultural pests. The findings revealed that certain derivatives exhibited enhanced insecticidal properties compared to the parent compound, highlighting the potential for developing more effective pest control agents .

Case Study 2: Antipredator Mechanism in Locusts

Another significant study explored how phenylacetonitrile functions within locusts as part of their defense strategy. The research illustrated that when locusts were exposed to this compound, they exhibited behavioral changes indicative of predator avoidance. This study underscores the ecological importance of PAN in natural settings .

Research Findings

Recent investigations have provided insights into the biosynthetic pathways leading to the production of phenylacetonitrile in plants. For instance, it has been identified that certain cyanogenic plants convert phenylalanine into PAN through enzymatic reactions involving cytochrome P450 enzymes. These pathways are activated under stress conditions, further emphasizing the role of PAN in plant defense mechanisms .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583885 | |

| Record name | Phenyl(2-~13~C)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73368-35-1 | |

| Record name | Phenyl(2-~13~C)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73368-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.